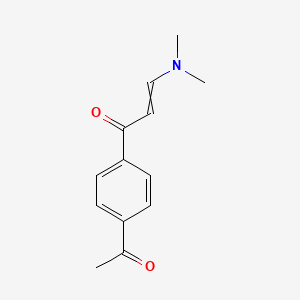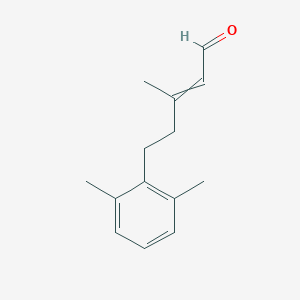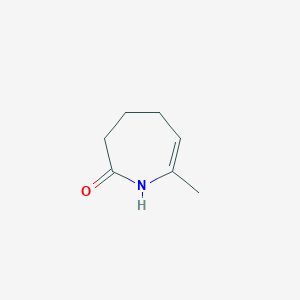![molecular formula C14H8BrI B14220553 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene CAS No. 832744-23-7](/img/structure/B14220553.png)
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a bromophenyl group and an iodobenzene group connected by an ethynyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as the Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-[(3-Bromophenyl)ethynyl]-2-iodobenzene involves its interaction with various molecular targets and pathways. The ethynyl linkage and halogen atoms play a crucial role in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(3-Chlorophenyl)ethynyl]-2-iodobenzene
- 1-[(3-Fluorophenyl)ethynyl]-2-iodobenzene
- 1-[(3-Methylphenyl)ethynyl]-2-iodobenzene
Uniqueness
1-[(3-Bromophenyl)ethynyl]-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity and properties. The combination of these halogens with the ethynyl linkage makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832744-23-7 |
|---|---|
Molekularformel |
C14H8BrI |
Molekulargewicht |
383.02 g/mol |
IUPAC-Name |
1-bromo-3-[2-(2-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)16/h1-7,10H |
InChI-Schlüssel |
NLYIAWHTZGXCJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-{2-[Dibenzyl(bromo)stannyl]ethenyl}cycloheptan-1-ol](/img/structure/B14220500.png)
![Benzoic acid;3,4-bis[methoxy(dimethyl)silyl]but-3-en-1-ol](/img/structure/B14220503.png)
![2-{5-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]-1H-indol-3-yl}acetamide](/img/structure/B14220506.png)
![2-[4-(Benzyloxy)phenyl]ethyl hexadecanoate](/img/structure/B14220510.png)

![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)


![Carbamic acid, [1-(2-propenyl)heptyl]-, phenylmethyl ester](/img/structure/B14220548.png)
